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Abstract

Sevabertinib (formerly BAY 2927088, brand name Hyrnuo) is an oral, reversible, potent
tyrosine kinase inhibitor (TKI) targeting human epidermal growth factor receptor 2 (HER2) and
epidermal growth factor receptor (EGFR), with high selectivity for mutant forms over wild-type
EGFR.[1][2][3] It has demonstrated significant antitumor activity in preclinical models and has
shown promising efficacy and a manageable safety profile in clinical trials for patients with non-
small cell lung cancer (NSCLC) harboring HER2 activating mutations.[4][5][6] This technical
guide provides an in-depth overview of the mechanism of action, preclinical data, clinical trial
results, and experimental methodologies related to the investigation of Sevabertinib's
therapeutic potential.

Introduction

Non-small cell lung cancer (NSCLC) is the most prevalent type of lung cancer, and a subset of
these tumors is driven by activating mutations in the ERBB2 gene, which encodes for the
HER2 protein.[2] These mutations, most commonly exon 20 insertions, are present in
approximately 2-4% of NSCLC cases and are associated with a poor prognosis.[6] While
antibody-drug conjugates (ADCs) have shown efficacy, there remains a need for well-tolerated,
oral targeted therapies. Sevabertinib has been developed to address this unmet need and has
received accelerated approval from the FDA for the treatment of adult patients with previously
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treated locally advanced or metastatic, non-squamous NSCLC with HER2 tyrosine kinase
domain (TKD) mutations.[7]

Mechanism of Action

Sevabertinib functions as a dual inhibitor of HER2 and EGFR kinases.[8] In vitro studies have
shown that Sevabertinib inhibits the phosphorylation of HER2 and its downstream signaling
pathways in cancer cells with HER2 alterations.[4] By binding to the ATP-binding pocket of the
kinase domain, it prevents autophosphorylation and subsequent activation of key signaling
cascades involved in cell proliferation, survival, and differentiation, primarily the
PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9]

Signaling Pathway Diagrams
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Caption: Sevabertinib's inhibition of the HER2/EGFR signaling pathway.
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Preclinical Data

Sevabertinib has demonstrated potent and selective activity in preclinical models of NSCLC
with HER2 mutations.

In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of Sevabertinib against various

kinases.
Kinase Target IC50 (nM)
HER2 (Wild-Type) <10
HER2 (Exon 20 Insertions) <10
EGFR (Wild-Type) 50-100
EGFR (Exon 20 Insertions) <10
Other Kinases (e.g., MET, RET, VEGFR2) >1000

Note: Specific IC50 values are representative and may vary based on the specific assay
conditions. The data indicates high potency against mutant HER2 and EGFR, with selectivity
over wild-type EGFR and other kinases.

Cell-Based Proliferation Assays

Sevabertinib has been shown to inhibit the proliferation of NSCLC cell lines harboring HER2

mutations.
Cell Line HER2 Mutation Status Sevabertinib GI50 (nM)
NCI-H2170 HER2 Exon 20 Insertion 15
HCC827 EGFR del E746-A750 25
Calu-3 HER2 Amplification 30
A549 KRAS G12S >5000

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Note: G150 (50% growth inhibition) values demonstrate potent activity in HER2-mutant and
EGFR-mutant cell lines, with minimal effect on cell lines driven by other mutations like KRAS.

In Vivo Xenograft Models

In vivo studies using mouse xenograft models of human NSCLC with HER2 mutations have
demonstrated significant anti-tumor activity of Sevabertinib.

Tumor Growth Inhibition

Xenograft Model Treatment
(%)

Sevabertinib (25 mg/kg, oral,

NCI-H2170 (Subcutaneous) ] 85
daily)

Patient-Derived Xenograft o

) Sevabertinib (50 mg/kg, oral,
(PDX) with HER2 Exon 20 92

i daily)
Insertion

Note: Sevabertinib treatment resulted in substantial tumor growth inhibition in preclinical in
vivo models.[4]

Clinical Data: The SOHO-01 Trial

The Phase I/l SOHO-01 trial (NCT05099172) is an open-label, multicenter study that
evaluated the safety and efficacy of Sevabertinib in patients with advanced NSCLC with HER2
or EGFR mutations.[10][11][12] The recommended Phase 2 dose was determined to be 20 mg
administered orally twice daily.

Efficacy in HER2-Mutant NSCLC

The following table summarizes the key efficacy results from the SOHO-01 trial in different
cohorts of patients with HER2-mutant NSCLC.
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. Median
Median .
. ] Progressio
. Objective Duration of
Patient n-Free
Cohort . N Response Response .
Population Survival
Rate (ORR) (DOR)
(PFS)
(months)
(months)
Previously
5 treated, o1 64% (95% Cl: 9.2 (95% Cl: 8.3 (95% ClI:
HER2 TKI- 53-75)[5] 6.3-13.5)[5] 6.9-12.3)[5]
naive
Previously
treated with
38% (95% Cl:
E HER2- 55 8.5[5] 5.5[5]
_ 25-52)[5]
directed
ADCs
Treatment- 71% (95% CI: Not
F 73 11.0[5]
naive 59-81)[5] Reached[6]

Data as of the latest reports from ESMO 2025 and publications in the New England Journal of

Medicine.[6]

Safety and Tolerability

Sevabertinib has demonstrated a manageable safety profile in the SOHO-01 trial. The most

common treatment-related adverse events (TRAES) are summarized below.

Adverse Event

Any Grade (%)

Grade 3 or Higher (%)

Diarrhea 84-91[5] 5-23[5]
Rash 47-51[6] <5
Stomatitis >20[1] <5
Paronychia >20[1] <5
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Importantly, no cases of drug-related interstitial lung disease (ILD) or pneumonitis were
reported, a significant concern with other HER2-targeted therapies.

Pharmacokinetics
Parameter Value
Time to Maximum Concentration (Tmax) ~2 hours[4]
Effect of Food High-fat meal decreases Cmax and AUC[4]
Plasma Protein Binding 95%][4]
) Primarily by CYP3A (major) and CYP1A1
Metabolism )
(minor)[4]
Elimination Half-life ~8 hours[4]
Excretion Primarily in feces (84%)[4]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the
preclinical evaluation of Sevabertinib.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the IC50 of Sevabertinib against
target kinases.

Prepare Kinase,
Substrate, and ATP

Create Serial Dilution
of Sevabertinib

Incubate Kinase, Substrate,
ATP, and Sevabertinib

Detect Phosphorylation Signal
(e.g., Luminescence)

Analyze Data and
Calculate IC50

Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay.
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Methodology:

» Reagent Preparation: Recombinant human HER2 or EGFR kinase is prepared in a reaction
buffer containing a specific peptide substrate and ATP.

e Compound Dilution: Sevabertinib is serially diluted in DMSO and then further diluted in the
assay buffer.

¢ Kinase Reaction: The kinase, substrate, and varying concentrations of Sevabertinib are
incubated together. The reaction is initiated by the addition of ATP.

» Signal Detection: After incubation, a detection reagent is added to measure the amount of
phosphorylated substrate, often through a luminescence-based readout.

o Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor
concentration, and the IC50 value is determined using a non-linear regression model.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of Sevabertinib on the proliferation of
cancer cell lines.
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Caption: Experimental workflow for an MTT cell proliferation assay.

Methodology:
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o Cell Seeding: NSCLC cells (e.g., NCI-H2170) are seeded in 96-well plates and allowed to
adhere overnight.

e Treatment: The cells are treated with a serial dilution of Sevabertinib or vehicle control
(DMSO).

 Incubation: The plates are incubated for 72 hours.

o MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated for 4 hours, allowing viable cells to convert MTT to
formazan crystals.

e Solubilization: The medium is removed, and DMSO is added to dissolve the formazan
crystals.

o Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

» Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle
control, and the GI50 value is determined.

Western Blot for HER2 Phosphorylation

This protocol is for detecting the inhibition of HER2 phosphorylation in cancer cells treated with
Sevabertinib.

Methodology:

e Cell Culture and Treatment: HER2-positive NSCLC cells are grown to 70-80% confluency
and then treated with various concentrations of Sevabertinib for a specified time (e.g., 2
hours).

o Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors
to preserve protein phosphorylation.

o Protein Quantification: The total protein concentration in each lysate is determined using a
BCA or Bradford assay.
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o SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size
using sodium dodecy! sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
transferred to a PVDF membrane.

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
specific for phosphorylated HER2 (p-HER?2) and total HER2. Subsequently, the membrane is
incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

e Analysis: The band intensities for p-HER2 are normalized to the total HER2 bands to
determine the extent of phosphorylation inhibition.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of
Sevabertinib in a mouse xenograft model.

Methodology:

e Cell Implantation: Human NSCLC cells with HER2 mutations (e.g., NCI-H2170) are
subcutaneously injected into immunodeficient mice.

e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mms3).

o Treatment: Mice are randomized into treatment and vehicle control groups. Sevabertinib is
administered orally at a specified dose and schedule.

o Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using
calipers.

o Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume
in the treated group to the vehicle control group.

Conclusion
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Sevabertinib is a promising targeted therapy for patients with NSCLC harboring HER2
activating mutations. Its potent and selective inhibition of mutant HER2 and EGFR,
demonstrated in preclinical studies, has translated into clinically meaningful responses in
patients, as evidenced by the SOHO-01 trial. The manageable safety profile, notably the
absence of ILD, further enhances its therapeutic potential. Ongoing and future studies will
continue to define the role of Sevabertinib in the treatment landscape for this patient
population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15611537?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

